![molecular formula C4H5ClF2 B1422724 4-Chloro-1,1-difluorobut-1-ene CAS No. 1346521-43-4](/img/structure/B1422724.png)
4-Chloro-1,1-difluorobut-1-ene
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Chloro-1,1-difluorobut-1-ene is C4H5ClF2 . Its molecular weight is 126.53200 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-1,1-difluorobut-1-ene are not detailed in the search results, it is known to be highly reactive and can easily polymerize to form a viscous liquid or solid.Physical And Chemical Properties Analysis
4-Chloro-1,1-difluorobut-1-ene has a boiling point of -21°C, a melting point of -131°C, and a vapor pressure of 4200 mm Hg at 25°C. It is highly reactive and easily polymerizes to form a viscous liquid or solid.Scientific Research Applications
Fluorescent Probes in Chemical Biology
4-Chloro-1,1-difluorobut-1-ene: can be utilized in the synthesis of fluorescent probes, which are crucial in chemical biology. These probes are employed for studying subcellular localization and mechanisms of action of bioactive compounds. They offer high sensitivity and versatility in fluorescence emission measurement, which is essential for drug discovery and cell imaging .
Atmospheric Chemistry
In environmental science, the compound’s reactions with various atmospheric agents like ozone (O₃), hydroxyl radicals (OH), nitrate radicals (NO₃), and chlorine atoms (Cl) are studied. These reactions are significant for understanding the compound’s atmospheric lifetime and its potential impact on air quality and ozone formation .
Pharmaceutical Applications
4-Chloro-1,1-difluorobut-1-ene: is a valuable intermediate in pharmaceutical synthesis. It can be transformed into various bioactive molecules, contributing to the development of new drugs with antiviral, anti-inflammatory, and anticancer properties .
Analytical Chemistry
This compound is used as a reference standard in analytical chemistry to ensure the accuracy of pharmaceutical testing. Its precise detection and quantification are vital for the validation of analytical methods and quality control of pharmaceutical products .
Materials Science
The compound’s role in materials science involves its reactivity in polymerization processes and the creation of advanced materials with specific properties, such as increased resistance to degradation or improved mechanical strength .
Industrial Synthesis
4-Chloro-1,1-difluorobut-1-ene: serves as a building block in the synthesis of various industrial chemicals. It is used in the production of agrochemicals, dyes, and other specialty chemicals, highlighting its versatility and importance in chemical manufacturing processes .
Safety and Hazards
4-Chloro-1,1-difluorobut-1-ene is a hazardous chemical. It is harmful if swallowed and causes skin and eye irritation . It should not be released into the environment . Safety measures include washing thoroughly after handling, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-1,1-difluorobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2/c5-3-1-2-4(6)7/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJHYWCUHUJPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C=C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707318 | |
Record name | 4-Chloro-1,1-difluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346521-43-4 | |
Record name | 4-Chloro-1,1-difluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1,1-difluorobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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